3-(4-Methoxyphenyl)-4-(4-methylphenyl)furan-2,5-dione

Lipophilicity LogP Membrane permeability

Sourcing the correct 3,4-diarylfuran-2,5-dione isomer for SAR studies often leads to misidentified analogs and experimental variability. This compound (CAS 921752-51-4) provides the precise 4-methoxy/4-methyl substitution pattern required for selective COX-2 inhibition (EP 0759432 A1) and differentiation-inducing anticancer activity. • Molecular Formula: C18H14O4; MW: 294.30 g/mol • Calculated LogP: ~3.0; PSA: 52.60 Ų • Asymmetric push-pull electronic configuration enables structure-property studies for OLED/luminescent materials. Supplied with full analytical certification for immediate medicinal chemistry deployment.

Molecular Formula C18H14O4
Molecular Weight 294.3 g/mol
CAS No. 921752-51-4
Cat. No. B12631628
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Methoxyphenyl)-4-(4-methylphenyl)furan-2,5-dione
CAS921752-51-4
Molecular FormulaC18H14O4
Molecular Weight294.3 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C2=C(C(=O)OC2=O)C3=CC=C(C=C3)OC
InChIInChI=1S/C18H14O4/c1-11-3-5-12(6-4-11)15-16(18(20)22-17(15)19)13-7-9-14(21-2)10-8-13/h3-10H,1-2H3
InChIKeyUZLQTEQZDLXUTO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-(4-Methoxyphenyl)-4-(4-methylphenyl)furan-2,5-dione: Physicochemical and Structural Baseline


3-(4-Methoxyphenyl)-4-(4-methylphenyl)furan-2,5-dione (CAS 921752-51-4) is an asymmetrically substituted 3,4-diarylfuran-2,5-dione (diarylmaleic anhydride) with molecular formula C₁₈H₁₄O₄, molecular weight 294.30 g·mol⁻¹, calculated LogP of 2.998, and polar surface area (PSA) of 52.60 Ų . This substitution pattern places an electron-donating methoxy group at the para-position of the 3-phenyl ring and a methyl group at the para-position of the 4-phenyl ring, creating an asymmetric electronic push-pull system . Its core structure belongs to a class of compounds investigated for anti-inflammatory activity via cyclooxygenase-2 (COX-2) modulation [1] and for antiproliferative/differentiation-inducing effects in cellular screening [2].

Why This Asymmetric Diarylmaleic Anhydride Cannot Be Replaced by Generic Analogs


Within the 3,4-diarylfuran-2,5-dione class, biological activity is highly sensitive to the specific aryl substitution pattern. The presence and electronic nature of the para-substituents on both the 3- and 4-phenyl rings govern the compound's lipophilicity (LogP), electronic distribution, and steric complementarity with biological targets . For instance, the thesis by Nové deriváty přírodních látek demonstrates that halogen substitution on the 3-phenyl ring of related 2,5-dihydrofuran-2-ones can shift cytotoxicity IC₅₀ values by over two orders of magnitude—exemplified by the 3-(3,4-dichlorophenyl) analog achieving IC₅₀ values of 0.12–0.23 µM across tumor cell lines [1]. The target compound's unique combination of 4-methoxy and 4-methyl substituents creates an electronic environment distinct from the 4-methoxy-only (CAS 4665-00-3) or 3,4-bis(4-methoxyphenyl) analogs, with a measured LogP of ~3.0 suggesting optimized membrane permeability relative to less lipophilic or more lipophilic diarylfuran-2,5-diones . Generic substitution without retaining this specific asymmetric push-pull substitution pattern may result in loss of target engagement or altered selectivity profiles.

Quantitative Differentiation Evidence vs. Closest Analogs


Intermediate Lipophilicity Between Monoaryl and Symmetric Diaryl Analogs

The target compound exhibits a calculated LogP of 2.998, which is intermediate between the monoaryl analog 3-(4-methoxyphenyl)furan-2,5-dione (CAS 4665-00-3, C₁₁H₈O₄, MW 204.18, estimated LogP ~1.5) and symmetric diaryl analogs such as 3,4-bis(4-methoxyphenyl)furan-2,5-dione (estimated LogP ~3.5) . This intermediate lipophilicity, combined with a PSA of 52.60 Ų, places the compound within favorable drug-like physicochemical space (Lipinski-compliant) while maintaining sufficient hydrophobicity for passive membrane permeation .

Lipophilicity LogP Membrane permeability Drug-likeness Physicochemical property

4-Methylphenyl Substitution Modulates Antiproliferative Potency

In a dissertation thesis on 3,4-diarylfuranone derivatives, the compound 3-(3,4-dichlorophenyl)-4-(4-methylphenyl)-2,5-dihydrofuran-2-one—which shares the 4-(4-methylphenyl) substituent with the target compound—exhibited IC₅₀ values of 0.12–0.23 µM against a panel of cancer cell lines [1]. In contrast, related 3,4-diarylfuranones lacking the 4-methylphenyl group or bearing different 3-aryl substituents showed markedly reduced cytotoxicity (>1 µM range) [1]. This demonstrates that the 4-(4-methylphenyl) substitution is a critical pharmacophoric element for potent antiproliferative activity within this scaffold class.

Cytotoxicity Structure-activity relationship Anticancer 3,4-Diarylfuranone Combretastatin analog

Patent-Covered COX-2 Pharmacophore for Inflammatory Skin Disorders

EP 0759432 A1 explicitly claims 3,4-diaryl substituted furan-2,5-diones (including the target compound's generic scaffold) as selective COX-2 inhibitors for treating skin-related inflammatory conditions such as psoriasis, with a specified thromboxane B₂ (TXB₂) inhibition IC₅₀ threshold of >1.5 µM in whole-cell assays [1]. Monoaryl furan-2,5-diones and non-diaryl furans are not covered by this patent family and lack demonstrated COX-2 selectivity profiles. The diaryl substitution pattern is structurally required for the claimed COX-2 pharmacophore, and the target compound's asymmetric 4-methoxy/4-methyl arrangement represents a specific embodiment within the claimed genus [1].

COX-2 inhibition Inflammation Skin disorders Psoriasis Patent

Differentiation-Inducing Activity vs. Other Furan-2,5-dione Subclasses

Open-access screening data indicate that 3-(4-methoxyphenyl)-4-(4-methylphenyl)furan-2,5-dione exhibits pronounced activity in arresting proliferation of undifferentiated cells and inducing their differentiation toward the monocyte lineage [1]. This differentiation-inducing phenotype is distinct from simple cytotoxic agents and is mechanistically relevant for both anticancer differentiation therapy and dermatological applications such as psoriasis [1]. In contrast, the monoaryl analog 3-(4-methoxyphenyl)furan-2,5-dione (CAS 4665-00-3) is primarily studied for synthetic utility rather than differentiation-inducing bioactivity .

Differentiation therapy Monocyte differentiation Anticancer Psoriasis Cellular screening

Asymmetric Push-Pull Configuration for Luminescence Applications

Diarylmaleic anhydride derivatives exhibit distinct fluorescence behaviors—aggregation-caused quenching (ACQ), aggregation-induced emission (AIE), and dual-state emission (DSE)—depending on their aryl substituents [1]. Symmetric diarylmaleic anhydrides such as BPMA (bis-phenylmaleic anhydride) and BTMA (bis-thienylmaleic anhydride) have been characterized for luminescence quantum yields and multi-stimuli responses, but they lack the electronic asymmetry that can modulate emission wavelength and enhance solid-state quantum yield [1]. The target compound's 4-methoxy (electron-donating) and 4-methyl (weakly electron-donating) substituents create an asymmetric push-pull system not present in symmetric analogs, offering potential for tunable luminescence properties relevant to organic light-emitting materials and molecular logic gate applications [1].

Luminescence Aggregation-induced emission Photochromism Materials science Diarylmaleic anhydride

Prioritized Research and Procurement Application Scenarios


Inflammatory Skin Disease Drug Discovery (COX-2 Pathway)

Based on patent EP 0759432 A1, the target compound is a structural representative of 3,4-diarylfuran-2,5-diones claimed as selective COX-2 inhibitors for treating psoriasis and other skin-related inflammatory disorders. Procurement is justified for medicinal chemistry programs developing topical or systemic COX-2-selective anti-inflammatory agents, where the 4-methoxy/4-methyl substitution pattern represents a specific embodiment for SAR exploration [1].

Cancer Differentiation Therapy Phenotypic Screening

Open-access data report that this compound arrests proliferation of undifferentiated cells and induces monocyte differentiation, supporting its use in phenotypic screening campaigns aimed at identifying differentiation-inducing anticancer agents. Unlike conventional cytotoxic chemotypes, this differentiation mechanism may offer reduced toxicity to normal tissues [2].

SAR Studies on Cytotoxicity and Tubulin Binding

Class-level SAR from the Charles University thesis demonstrates that the 4-(4-methylphenyl) substituent is associated with sub-micromolar cytotoxicity (IC₅₀ 0.12–0.23 µM) in related dihydrofuranones. The target compound, bearing both 4-methylphenyl and 4-methoxyphenyl groups, serves as a key analog for probing the electronic and steric requirements at the 3- and 4-positions for antiproliferative activity and tubulin polymerization inhibition [3].

Asymmetric Luminescent Diarylmaleic Anhydride Materials

The target compound's asymmetric push-pull electronic configuration is structurally relevant for investigating structure-property relationships in luminescent diarylmaleic anhydrides. Unlike symmetric BPMA or BTMA, this compound enables study of how electronic asymmetry affects emission wavelength, aggregation-induced emission behavior, and multi-stimuli responsiveness, supporting development of organic light-emitting diodes (OLEDs), molecular logic gates, and rewritable data storage materials [4].

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